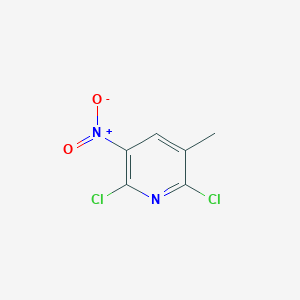

2,6-Dichloro-3-methyl-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDPPLSOTVMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483105 | |

| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-88-6 | |

| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Dichloro-3-methyl-5-nitropyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of 2,6-dichloro-3-methyl-5-nitropyridine (CAS No. 58596-88-6), a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, provides detailed synthetic protocols, explores its reactivity profile with mechanistic insights, and discusses its applications as a versatile intermediate in the creation of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of bioactive molecules and functional materials.[1][2] The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug design. This compound is a prime example of a highly functionalized pyridine derivative, offering multiple reaction sites for diversification and the construction of complex target molecules. Its dichloro substitution pattern, combined with the electron-withdrawing nitro group and the methyl group, creates a unique reactivity profile that can be exploited for selective chemical transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 58596-88-6 | [3][4][5] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [4][5][6] |

| Molecular Weight | 207.01 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder (expected) | [7] |

| Melting Point | 60 - 64 °C (for the related 2,6-dichloro-3-nitropyridine) | [7] |

| Purity | Typically ≥95% | [4][5] |

Spectroscopic Characterization:

While specific spectra for this compound were not found in the initial search, standard analytical techniques would be used for its characterization. Reputable suppliers offer analytical data, including NMR, HPLC, and LC-MS, to confirm the identity and purity of the compound.[5][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton and a singlet for the methyl protons. The exact chemical shifts would need to be determined experimentally.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the carbons of the pyridine ring and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C=N, C=C, and N-O (from the nitro group) stretching vibrations.

Synthesis of this compound

The synthesis of this compound can be logically approached through the nitration of a suitable dichloromethylpyridine precursor. The following workflow outlines a plausible and detailed synthetic protocol based on established methods for the nitration of related pyridine derivatives.[1][2][10][11][12]

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitration of 2,6-Dichloro-3-methylpyridine

This protocol is adapted from established procedures for the nitration of dichloropyridines.[1][2][11]

Materials:

-

2,6-Dichloro-3-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Crushed Ice

-

Deionized Water

-

Methanol or Ethanol (for recrystallization)

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and acid-resistant gloves.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

-

Acid Mixture Preparation: Carefully add concentrated sulfuric acid to the flask and cool the flask in an ice bath to 0-5 °C.

-

Substrate Addition: Slowly add 2,6-dichloro-3-methylpyridine to the cold, stirring sulfuric acid.

-

Nitrating Agent Addition: While maintaining the temperature at 0-5 °C, add fuming nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring.

-

Isolation of Crude Product: The solid precipitate is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography on silica gel.[1][2]

-

Drying and Characterization: The purified product should be dried under vacuum and characterized by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Use of Concentrated Sulfuric Acid: Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Controlled Temperature: The nitration of aromatic compounds is an exothermic reaction. Low-temperature addition of the nitrating agent is crucial to control the reaction rate and prevent the formation of byproducts.

-

Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block due to the presence of multiple reactive sites. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amino group.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, the C2 and C6 positions are both activated.

Regioselectivity:

The regioselectivity of the first substitution is a critical consideration. While the C6 position is para to the nitro group, the C2 position is ortho. The inductive effect of the nitro group is strongest at the ortho position, making C2 more electron-deficient and potentially more reactive towards nucleophilic attack under kinetic control.[13] However, steric hindrance from the adjacent nitro group might favor attack at the less hindered C6 position.[13] The choice of nucleophile, solvent, and reaction temperature can influence the regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents can readily participate in a variety of cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.[14]

-

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds by coupling with primary or secondary amines.[14]

-

Sonogashira Coupling: The formation of C-C triple bonds can be achieved by reacting with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.[14]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation is a cornerstone of many synthetic strategies.[15][16][17]

Common Reducing Agents:

-

Catalytic Hydrogenation: Using catalysts such as Pd/C, PtO₂, or Raney Nickel with hydrogen gas.[17]

-

Metal-Acid Systems: Such as Sn/HCl, Fe/HCl, or Zn/CH₃COOH.[17]

-

Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine in the presence of a catalyst.[18]

Reactivity Pathway Diagram

Caption: Key reaction pathways for the functionalization of this compound.

Applications in Drug Development and Agrochemicals

Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of biologically active compounds.[1][2][7] While specific drugs derived from this compound are not detailed in the provided search results, the functional group array of this molecule makes it an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.

-

Pharmaceuticals: The pyridine core is present in numerous drugs. The ability to selectively functionalize the 2, 6, and 5 positions of the starting material allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.[7] The amino derivative, obtained after nitro reduction, is a common precursor for the synthesis of kinase inhibitors, anti-inflammatory agents, and antibacterials.

-

Agrochemicals: Chlorinated and nitrated pyridines are key components in many herbicides, insecticides, and fungicides.[7][19] The reactivity of this compound allows for its incorporation into more complex molecules with desired pesticidal activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The safety information for the closely related 2,6-dichloro-3-nitropyridine provides a good basis for its handling.[20][21][22]

Hazard Summary:

-

Irritation: Causes skin, eye, and respiratory tract irritation.[22]

-

Toxicity: The toxicological properties have not been fully investigated.[22]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

-

Avoid inhalation of dust and contact with skin and eyes.[20][21]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[20][21]

-

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[20][22]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern provides multiple avenues for selective functionalization, making it an important intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 58596-88-6 [chemicalbook.com]

- 4. 58596-88-6 this compound AKSci W7168 [aksci.com]

- 5. 58596-88-6 | this compound - Moldb [moldb.com]

- 6. This compound | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 58596-88-6|this compound|BLD Pharm [bldpharm.com]

- 9. 58596-88-6 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 10. prepchem.com [prepchem.com]

- 11. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 12. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 18. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]

- 19. nbinno.com [nbinno.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. fishersci.com [fishersci.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-methyl-5-nitropyridine

This guide provides a comprehensive overview of the synthetic routes for preparing 2,6-Dichloro-3-methyl-5-nitropyridine (CAS No: 58596-88-6), a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2][3] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patents, offering researchers and drug development professionals a reliable resource for laboratory-scale synthesis.

Introduction and Strategic Overview

This compound is a substituted pyridine ring system featuring two chloro-substituents, a methyl group, and a nitro group. The electron-withdrawing nature of the chlorine atoms and the nitro group, combined with the electron-donating methyl group, creates a unique electronic environment that makes this compound a versatile building block. Its synthesis, however, requires careful consideration of regioselectivity and reaction conditions due to the deactivated nature of the pyridine ring.

The primary and most direct approach to synthesizing this molecule is through the electrophilic nitration of 2,6-dichloro-3-methylpyridine. This guide will focus principally on this method, dissecting the underlying mechanism, providing a detailed experimental protocol, and discussing critical process parameters. Additionally, an alternative two-step synthetic strategy, involving the construction of a dihydroxynitropyridine intermediate followed by chlorination, will be explored as a viable, albeit less direct, pathway.

Primary Synthesis Route: Direct Nitration of 2,6-Dichloro-3-methylpyridine

The most common industrial and laboratory approach for the synthesis of nitropyridines is the direct nitration of the corresponding pyridine precursor.[4] This method involves an electrophilic aromatic substitution reaction, which, in the case of pyridine derivatives, presents unique challenges due to the inherent electron-deficient character of the pyridine ring.

Mechanistic Principles and Causality

The nitration of a pyridine ring is significantly more challenging than the nitration of benzene. The ring nitrogen acts as a Lewis base, readily complexing with protons in the acidic reaction medium. This protonation further deactivates the ring towards electrophilic attack. Consequently, harsh reaction conditions, typically involving a mixture of concentrated sulfuric acid and fuming nitric acid at elevated temperatures, are required to generate a sufficiently electrophilic nitrating agent—the nitronium ion (NO₂⁺)—and to overcome the high activation energy of the reaction.

The regiochemical outcome of the nitration is dictated by the existing substituents on the pyridine ring. The two chlorine atoms at positions 2 and 6 are deactivating ortho-, para-directors. The methyl group at position 3 is an activating ortho-, para-director. The combination of these effects directs the incoming electrophile (NO₂⁺) to the C-5 position, which is para to the activating methyl group and meta to the deactivating chloro groups and the ring nitrogen, leading to the desired product.

Caption: Mechanism of electrophilic nitration on the pyridine ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar dichloropyridine derivatives.[5][6][7]

Materials:

-

2,6-Dichloro-3-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%) or Potassium Nitrate[5]

-

Crushed Ice / Ice Water

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature.

-

Addition of Reactant: Slowly add 2,6-dichloro-3-methylpyridine to the stirring sulfuric acid, ensuring the temperature does not rise significantly.

-

Formation of Nitrating Mixture: While maintaining the low temperature, add fuming nitric acid dropwise to the mixture. Alternatively, potassium nitrate can be added portion-wise as a solid nitrating agent.[5]

-

Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat it to the target reaction temperature (typically between 80-120°C) for several hours (e.g., 5-10 hours).[5][8] The progress of the reaction should be monitored by a suitable technique like TLC or GC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant volume of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

-

Isolation: The product will precipitate as a solid. Filter the crude product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pale yellow crystals.[8] Dry the purified product under vacuum.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions and reported yields for the nitration of related dichloropyridine substrates, which can serve as a starting point for the optimization of this compound synthesis.

| Precursor | Nitrating Agent | Solvent/Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dichloropyridine | KNO₃ | Conc. H₂SO₄ | 120 | 10 | 80 | [5] |

| 2,6-Dichloropyridine | HNO₃ / H₂SO₄ | Oleum (65%) | 85-150 | 5.5 | 77 (corrected) | [6] |

| 2,6-Dichloro-3-chloromethylpyridine | Fuming HNO₃ | Conc. H₂SO₄ | 110 | 5 | Not Specified | [8] |

| 2,6-Dichloropyridine | HNO₃ | H₂SO₄ (with sulfamic acid) | 110-120 | 30 | 82 | [7] |

Alternative Synthesis Route: Ring Formation and Subsequent Chlorination

An alternative strategy avoids the harsh conditions of direct nitration by first constructing a 2,6-dihydroxy-3-methyl-5-nitropyridine intermediate, which is then converted to the final product via a chlorination reaction. This approach, described in patent literature for the non-methylated analogue, offers potential advantages in terms of milder conditions and avoiding the direct use of fuming nitric acid.[4]

Conceptual Workflow

This two-step process can be conceptually broken down as follows:

-

Step 1: Cyclization Reaction: A 1,4-addition reaction between a 2-nitroacetate derivative and a substituted acrylate, followed by cyclization with ammonia, yields 2,6-dihydroxy-3-methyl-5-nitropyridine.

-

Step 2: Chlorination Reaction: The dihydroxy intermediate is then treated with a chlorinating agent, such as triphosgene or phosphorus oxychloride, to replace the hydroxyl groups with chlorine atoms, affording the target molecule.[4]

Caption: Alternative two-step synthesis workflow.

Experimental Protocol for Chlorination (Adapted)

The following is an adapted protocol for the chlorination step based on the synthesis of 2,6-dichloro-3-nitropyridine.[4]

Materials:

-

2,6-Dihydroxy-3-methyl-5-nitropyridine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a flask equipped with a stirrer, thermometer, and reflux condenser, add N,N-dimethylformamide (DMF).

-

Addition of Reactants: Add the 2,6-dihydroxy-3-methyl-5-nitropyridine intermediate, followed by triphosgene.

-

Reaction: Stir the reaction mixture at 80-85°C for approximately 6 hours.

-

Work-up: Cool the mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture three times with chloroform.

-

Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by rotary evaporation to obtain the crude product. A patent for a similar reaction reports a yield of 92.9%.[4]

Safety and Handling

The synthesis of this compound involves hazardous materials and reactions.

-

Nitrating Mixtures: Mixtures of concentrated sulfuric and nitric acids are extremely corrosive and powerful oxidizing agents. The generation of the nitronium ion is highly exothermic. All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

-

Exothermic Reactions: Both the nitration reaction and the quenching of the reaction mixture with water are highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled. Slow, careful addition and efficient cooling are critical.

-

Chlorinating Agents: Triphosgene is a toxic solid that can release phosgene gas. It should be handled with extreme caution in a fume hood.

Conclusion

The direct nitration of 2,6-dichloro-3-methylpyridine stands as the most direct and well-documented conceptual pathway for the synthesis of this compound. This method, while requiring stringent control over harsh reaction conditions, is efficient and regioselective. The alternative route, involving ring formation followed by chlorination, presents a valuable option that avoids strong nitrating mixtures and may offer milder conditions, potentially improving the safety profile and simplifying waste treatment. The choice of synthetic route will ultimately depend on the specific capabilities of the laboratory, scale of production, and the availability of starting materials.

References

- 1. This compound [xieshichem.com]

- 2. This compound | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 58596-88-6 [amp.chemicalbook.com]

- 4. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 7. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to 2,6-Dichloro-3-methyl-5-nitropyridine: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 2,6-Dichloro-3-methyl-5-nitropyridine, a key heterocyclic building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, details a robust synthetic protocol with mechanistic rationale, explores its chemical reactivity with a focus on nucleophilic aromatic substitution, and discusses its applications as a versatile intermediate. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity and practical utility.

Compound Identification and Molecular Structure

This compound is a substituted pyridine ring bearing two chloro, one methyl, and one nitro group. These functional groups impart a unique electronic profile, making it a valuable precursor in the synthesis of complex molecular architectures.

References

2,6-Dichloro-3-methyl-5-nitropyridine safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of 2,6-Dichloro-3-methyl-5-nitropyridine

A Note from the Scientist: This document is intended to provide an in-depth technical overview for researchers and drug development professionals working with this compound. It is not a substitute for a formal Safety Data Sheet (SDS) but rather a supplementary guide that explains the causality behind safety protocols. Always consult your institution's specific safety guidelines and the official SDS before commencing any work.

Introduction and Compound Profile

This compound (CAS No: 58596-88-6) is a halogenated and nitrated pyridine derivative.[1][2] Its chemical structure, featuring two chlorine atoms and a nitro group on a methylpyridine core, makes it a reactive and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. However, the very features that grant its synthetic utility also confer significant health hazards that necessitate stringent handling protocols. This guide provides a comprehensive framework for understanding and managing the risks associated with this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

| Appearance | Light yellow solid | [3] |

| IUPAC Name | This compound | [1] |

Hazard Identification and GHS Classification

The primary hazards associated with this compound are related to its irritant properties and its potential to act as a sensitizer. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [4][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][5] |

The following diagram visually represents the interconnected nature of the hazards associated with this compound.

Caption: Key health hazards of this compound.

Toxicological Profile: Understanding the Risks

While comprehensive toxicological data, such as LD50 values, have not been fully investigated for this compound, the available information on its GHS classification points to several key health effects upon exposure.[3]

-

Dermal and Ocular Hazard: Direct contact with the solid or dust can cause significant skin and eye irritation.[3] The causality lies in the chemical's ability to disrupt cellular membranes and proteins in epithelial tissues. Repeated or prolonged exposure carries the risk of skin sensitization, an immunological response that can lead to severe allergic contact dermatitis upon subsequent exposures.[3][4]

-

Respiratory Hazard: Inhalation of dust is a primary concern. The compound is irritating to the respiratory tract, which can lead to inflammation and discomfort.[3][6] In sensitive individuals, it may also cause allergic respiratory reactions.[3]

-

Ingestion Hazard: While less common in a laboratory setting with proper controls, ingestion may cause gastrointestinal irritation with symptoms like nausea and vomiting.[3]

Given the lack of complete toxicological data, the principle of As Low As Reasonably Practicable (ALARP) must be strictly applied. All handling should be conducted with the assumption that the compound is highly toxic.

Safe Handling and Engineering Controls

A multi-layered approach to safety, integrating engineering controls, administrative protocols, and personal protective equipment (PPE), is essential for handling this compound. The following workflow is designed to minimize exposure at every step.

References

- 1. This compound | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [xieshichem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloro-3-nitropyridine(16013-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to 2,6-Dichloro-3-methyl-5-nitropyridine: A Versatile Intermediate in Modern Synthesis

Introduction: The Strategic Importance of a Polysubstituted Pyridine Core

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of starting materials and intermediates is paramount. 2,6-Dichloro-3-methyl-5-nitropyridine (CAS No. 58596-88-6) has emerged as a highly valuable and versatile chemical building block.[1][2] Its utility is derived from a pyridine core strategically functionalized with multiple reactive sites: two chlorine atoms susceptible to displacement, and a nitro group that can be transformed into other functionalities. This polysubstituted arrangement provides a robust platform for constructing complex molecular architectures with desired biological activities.[3][4]

The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group, activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr).[5] Concurrently, the chlorine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds.[6][7] Furthermore, the nitro group itself is a synthetic linchpin, readily reduced to a primary amine, which opens a vast array of subsequent derivatization possibilities.[8] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is the foundation of its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 58596-88-6 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

| Appearance | Pale yellow or off-white crystalline solid | [9] |

| Melting Point | 55-60 °C | [10] |

Synthesis: Forging the Core Intermediate

The primary industrial route to substituted nitropyridines involves the electrophilic nitration of a suitable pyridine precursor. For this compound, the logical starting material is 2,6-dichloro-3-methylpyridine. The nitration is typically achieved using a mixed acid system, such as nitric acid in the presence of concentrated sulfuric acid or oleum.[11]

The causality behind this choice is twofold: sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Secondly, for a deactivated ring system like a dichloropyridine, these harsh conditions are necessary to drive the reaction forward.[11][12] The nitro group is directed to the C5 position, which is electronically favored and sterically accessible.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2,6-Dichloro-3-methylpyridine

This protocol is adapted from established procedures for the nitration of similar dichloropyridine systems.[12][13][14]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Substrate Addition: Slowly add 2,6-dichloro-3-methylpyridine (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

-

Nitrating Agent: Add fuming nitric acid (or a stoichiometric amount of potassium nitrate) portion-wise via the dropping funnel, ensuring the temperature does not exceed 15 °C.[14] The use of oleum in place of some sulfuric acid can also be employed to increase reactivity and reduce the required excess of nitric acid.[11]

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 110-120 °C. Maintain this temperature for 5-10 hours.

-

Monitoring: The reaction progress should be monitored by a suitable technique, such as GC-MS or TLC, until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration. The filter cake is washed extensively with cold water until the filtrate is neutral.

-

Purification: The crude product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol to yield pure this compound.[9]

Chemical Reactivity: A Trifecta of Synthetic Handles

The synthetic power of this compound lies in the distinct reactivity of its three key functional groups. This allows for a modular and often regioselective approach to building molecular complexity.

Caption: The three primary transformation pathways for the intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The chloro groups at the C2 and C6 positions are highly activated towards SNAr by the cumulative electron-withdrawing effects of the ring nitrogen and the C5-nitro group.[15] This allows for the facile introduction of a wide range of nucleophiles.

Regioselectivity: The key question in SNAr is which chlorine atom is preferentially substituted.

-

Electronic Factors: Both the C2 (ortho) and C6 (para) positions are electronically activated by the nitro group, allowing for resonance stabilization of the negative charge in the Meisenheimer intermediate.[15]

-

Steric Factors: The methyl group at the C3 position provides significant steric hindrance to nucleophilic attack at the adjacent C2 position.

Therefore, for most nucleophiles, particularly those of moderate to large size, substitution occurs preferentially at the C6 position . This kinetic control provides a reliable method for regioselective functionalization.[15]

Experimental Protocol: Selective Amination at C6

This protocol is based on general procedures for SNAr reactions on activated chloropyridines.[5]

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and a suitable solvent such as ethanol, isopropanol, or DMF.

-

Base Addition: Add a non-nucleophilic base like triethylamine (1.2 eq) or potassium carbonate (1.5 eq) to act as a scavenger for the HCl generated during the reaction.

-

Reaction: Heat the mixture to reflux (or 80-100 °C for DMF) and stir for 2-16 hours.

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Work-up: After cooling, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the 6-amino-2-chloro-3-methyl-5-nitropyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds serve as robust handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[7][16] This methodology dramatically expands the synthetic utility of the intermediate, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reacts with organoboron compounds to form C-C bonds.[17]

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, often under milder conditions than traditional SNAr.[6]

-

Sonogashira Coupling: Reacts with terminal alkynes to form C-C bonds.[17]

The choice of palladium precursor and, critically, the phosphine ligand is essential for achieving high yields and preventing side reactions.[6][18]

Caption: The key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adaptable for chloropyridines.[17]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, RuPhos, 4-10 mol%). The choice of ligand is critical and depends on the specific substrates.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene, via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 5-12 hours.

-

Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate. Purify the product via silica gel chromatography.

Reduction of the Nitro Group

The transformation of the nitro group to an amine is a fundamental step in many synthetic routes, as the resulting aniline-type functionality is a precursor to amides, sulfonamides, and diazonium salts.[8][19]

Chemoselectivity: A primary challenge is the chemoselective reduction of the nitro group without affecting the chloro substituents (reductive dehalogenation).[8]

-

Catalytic Hydrogenation: Using catalysts like Pd/C with H₂ gas is highly effective but can sometimes lead to dehalogenation, especially under harsh conditions. Careful optimization of catalyst loading, pressure, and temperature is required.

-

Metal/Acid Systems: Reagents like iron powder in acetic acid or tin(II) chloride (SnCl₂) in HCl are classic methods that often show excellent chemoselectivity for nitro group reduction in the presence of aryl halides.[20]

Experimental Protocol: Chemoselective Nitro Group Reduction

This protocol employs a common metal/acid system to preserve the chloro groups.[19]

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add iron powder (Fe, 3-5 eq) and a small amount of aqueous ammonium chloride or acetic acid.

-

Reaction: Heat the mixture to reflux (60-80 °C) and stir vigorously. The reaction is often exothermic.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. If necessary, basify the residue with aqueous sodium bicarbonate and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the resulting 5-amino-2,6-dichloro-3-methylpyridine by column chromatography or recrystallization.

Conclusion: A Cornerstone for Chemical Innovation

This compound is more than just a chemical; it is a testament to the power of strategic molecular design. Its three distinct reactive centers provide a logical and controllable platform for sequential or orthogonal synthetic operations. By leveraging regioselective nucleophilic substitution, robust palladium-catalyzed cross-coupling, and chemoselective reduction, chemists can efficiently navigate complex synthetic pathways. This intermediate is a crucial tool for accessing novel substituted pyridine scaffolds, which are central to the discovery of new pharmaceuticals and agrochemicals.[3][21] A deep understanding of its reactivity, as outlined in this guide, empowers researchers to unlock its full potential in the pursuit of chemical innovation.

References

- 1. This compound | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [xieshichem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. prepchem.com [prepchem.com]

- 10. 2.6-二氯-3-硝基吡啶 technical grade, 92% | Sigma-Aldrich [sigmaaldrich.com]

- 11. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 12. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 13. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 20. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

spectroscopic data for 2,6-Dichloro-3-methyl-5-nitropyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-3-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the essential spectroscopic data used to characterize the molecular structure of this compound (CAS: 58596-88-6), a key intermediate in chemical synthesis.[1][2] As a Senior Application Scientist, the following sections are structured to provide not just the data, but the underlying scientific rationale for each analytical technique, ensuring a thorough understanding of the molecule's structural confirmation.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₆H₄Cl₂N₂O₂.[3] Its structure incorporates a pyridine ring, two chloro substituents, a methyl group, and a nitro group. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Accurate structural elucidation is paramount for ensuring the identity, purity, and quality of such intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of the molecule's constitution.

Caption: Chemical structure of this compound.

The Analytical Workflow: A Multi-Technique Approach

The comprehensive characterization of a molecule like this compound relies on a synergistic analytical workflow. Each technique interrogates different aspects of the molecular structure, and the convergence of data from all methods provides a high degree of confidence in the final structural assignment.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

Data Presentation & Interpretation:

The structure of this compound has two distinct types of protons, which should give rise to two signals in the ¹H NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 8.8 | Singlet (s) | 1H | H-4 | The single aromatic proton is heavily deshielded by the electron-withdrawing nitro group and the ring nitrogen, shifting it significantly downfield. It has no adjacent protons, hence it appears as a singlet. |

| ~ 2.6 - 2.8 | Singlet (s) | 3H | -CH₃ | The methyl group protons are in an aliphatic environment and appear much further upfield. With no adjacent protons, this signal is also a singlet. |

The observation of two singlets with an integration ratio of 1:3 is a definitive fingerprint for the proton framework of this molecule.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Presentation & Interpretation:

Due to the asymmetric substitution pattern, all six carbon atoms in the molecule are chemically distinct and should produce six unique signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C-2 / C-6 | The two carbons bonded to chlorine atoms are expected to be significantly downfield. Their exact positions relative to each other depend on the other substituents. |

| ~ 145 - 150 | C-5 | The carbon atom directly attached to the electron-withdrawing nitro group will be strongly deshielded. |

| ~ 135 - 140 | C-4 | The aromatic carbon bonded to the hydrogen atom. |

| ~ 130 - 135 | C-3 | The carbon bearing the methyl group. |

| ~ 18 - 22 | -CH₃ | The aliphatic methyl carbon appears in the characteristic upfield region. |

The presence of six distinct signals, with one in the aliphatic region and five in the aromatic/olefinic region, confirms the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is obtained using an FT-IR spectrometer, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation:

The IR spectrum provides direct evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the pyridine ring. |

| ~ 2980 - 2850 | C-H Stretch | Aliphatic C-H | Confirms the presence of the methyl group. |

| ~ 1550 - 1520 | Asymmetric Stretch | N-O of Nitro (-NO₂) ** | A very strong and characteristic band, providing powerful evidence for the nitro group. |

| ~ 1360 - 1330 | Symmetric Stretch | N-O of Nitro (-NO₂) ** | A second strong, characteristic band confirming the nitro group. |

| ~ 1600 - 1450 | C=C & C=N Stretches | Pyridine Ring | Indicates the presence of the aromatic heterocyclic ring system. |

| ~ 800 - 600 | C-Cl Stretch | Aryl-Chloride | Confirms the carbon-chlorine bonds. |

The most diagnostic peaks in the IR spectrum are the two strong absorptions for the asymmetric and symmetric stretching of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular weight of this compound is 207.01 g/mol .[3]

Experimental Protocol (Electron Ionization):

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a GC inlet.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

Data Presentation & Interpretation:

The mass spectrum will show the molecular ion and various fragment ions. A critical feature will be the isotopic pattern caused by the two chlorine atoms (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

| m/z Value | Ion Identity | Significance |

| 206 / 208 / 210 | [M]⁺˙ | Molecular Ion Cluster. The presence of two chlorine atoms results in a characteristic cluster of peaks. The peak at m/z 206 corresponds to the molecule with two ³⁵Cl atoms. The peak at m/z 208 (two mass units higher) corresponds to one ³⁵Cl and one ³⁷Cl. The peak at m/z 210 (four mass units higher) corresponds to two ³⁷Cl atoms. The expected intensity ratio is approximately 9:6:1, which is a definitive confirmation for the presence of two chlorine atoms. |

| 176 / 178 / 180 | [M - NO]⁺ | Loss of nitric oxide. |

| 160 / 162 / 164 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway. |

| 171 / 173 | [M - Cl]⁺ | Loss of a chlorine atom. This fragment will still show an isotopic pattern for the remaining chlorine atom (ratio ~3:1). |

The observation of the molecular ion cluster at m/z 206/208/210 with the correct isotopic ratio is the most crucial piece of information from the mass spectrum, as it confirms both the molecular weight and the presence of two chlorine atoms.

Conclusion

The structural elucidation of this compound is achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the number of unique atoms. IR spectroscopy provides unmistakable evidence for the presence of key functional groups, especially the nitro group. Finally, high-resolution mass spectrometry confirms the exact molecular weight and elemental composition, with the distinct isotopic pattern of the molecular ion providing definitive proof of the two chlorine atoms. This multi-faceted spectroscopic approach ensures a trustworthy and authoritative characterization essential for its use in research and development.

References

A Technical Guide to the Solubility of 2,6-Dichloro-3-methyl-5-nitropyridine in Organic Solvents

Executive Summary

2,6-Dichloro-3-methyl-5-nitropyridine is a key heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3] Its utility in these fields is intrinsically linked to its physicochemical properties, paramount among which is its solubility in organic solvents. This parameter governs reaction kinetics, purification strategies (such as crystallization), and the formulation of final products. Despite its importance, publicly available quantitative solubility data for this compound is notably scarce.[4] This guide addresses this critical information gap not by presenting exhaustive pre-existing data, but by providing the theoretical framework and detailed experimental protocols necessary for researchers to determine these values empirically in their own laboratories. We will explore the molecular factors influencing solubility, review qualitative information, present data from a structural analog for comparative context, and provide a self-validating, step-by-step protocol for the definitive determination of thermodynamic solubility.

The Molecular Architecture and Its Impact on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent—a principle often summarized as "like dissolves like."[5][6] The structure of this compound presents several functional groups that influence its polarity and, consequently, its solubility profile:

-

Pyridine Ring: The nitrogen atom in the heterocyclic ring introduces polarity and can act as a hydrogen bond acceptor.[7]

-

Dichloro Substituents: The two chlorine atoms are electronegative, contributing to the molecule's overall polarity and providing sites for dipole-dipole interactions.

-

Nitro Group (-NO2): This is a strong electron-withdrawing group, significantly increasing the molecule's polarity and potential for dipole-dipole interactions.

-

Methyl Group (-CH3): This is a non-polar, electron-donating group that adds some lipophilic character to the molecule.

The combination of these groups results in a moderately polar molecule. Therefore, it is predicted to have limited solubility in non-polar solvents and higher solubility in polar aprotic and polar protic solvents that can effectively solvate the polar regions of the molecule.

Review of Available Solubility Data

Direct quantitative solubility data for this compound is not widely reported in peer-reviewed literature. However, qualitative assessments indicate it has low solubility in water but is soluble in some organic solvents like ether and chloroform.[8]

Insights from a Structural Analog

To provide a practical starting point for solvent selection, it is instructive to examine the solubility of structurally similar compounds. 2-Chloro-5-nitroaniline shares key polar features (chloro and nitro groups) with the target compound. Quantitative solubility data for this analog suggests a trend that can be useful for initial experimental design.[4]

Table 1: Molar Fraction Solubility (x₁) of 2-chloro-5-nitroaniline in Various Organic Solvents at 298.15 K. [4]

| Solvent | Molar Fraction (x₁) | Solvent Type |

| N-methylpyrrolidone (NMP) | 0.250 | Polar Aprotic |

| Acetone | 0.180 | Polar Aprotic |

| 2-Butanone | 0.160 | Polar Aprotic |

| 1,4-Dioxane | 0.120 | Polar Aprotic |

| Ethyl Acetate | 0.100 | Polar Aprotic |

| Acetonitrile | 0.080 | Polar Aprotic |

| Toluene | 0.050 | Non-Polar Aromatic |

| Ethanol | 0.040 | Polar Protic |

| n-Propanol | 0.035 | Polar Protic |

| Methanol | 0.030 | Polar Protic |

| 1-Butanol | 0.028 | Polar Protic |

| Isopropanol | 0.025 | Polar Protic |

This data is for a structurally analogous compound and should be used as a directional guide only.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain definitive and reliable solubility data, an empirical approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the saturation point of a solution in equilibrium with the solid solute.[9][10]

Causality in Protocol Design

-

Why use an excess of solid? To ensure that the solution becomes saturated and reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[9]

-

Why agitate for an extended period (24-48h)? Many organic compounds, especially crystalline solids, dissolve slowly. A prolonged equilibration time is crucial to ensure the system is not under kinetic control and has reached its maximum dissolution.[10]

-

Why control temperature? Solubility is highly temperature-dependent. For most solids, solubility increases with temperature.[6][11] Maintaining a constant temperature is critical for reproducible results.

-

Why filter through a sub-micron filter? To ensure that no undissolved micro-particulates are transferred into the sample for analysis, which would artificially inflate the measured concentration.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (ensure solid is visible) to a series of sealed glass vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvents.

-

Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the suspensions for 24 to 48 hours. It is advisable to perform a preliminary time-course experiment to confirm that equilibrium is reached within this timeframe (i.e., the concentration in solution does not increase after 24h).

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the excess solid to sediment.[9]

-

Sampling: Carefully withdraw an aliquot from the clear supernatant of each vial using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean, pre-weighed vial.

-

Dilution (if necessary): Dilute a known volume or weight of the filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][13] A standard calibration curve of this compound in each solvent must be prepared to ensure accurate quantification.

-

Calculation: Convert the measured concentration into desired units (e.g., g/L, mol/L, or molar fraction).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct, published solubility data for this compound is limited, a thorough understanding of its molecular structure allows for rational solvent selection. For researchers and drug development professionals requiring precise and actionable data, empirical determination is essential. The validated shake-flask protocol provided in this guide serves as a robust framework for generating reliable thermodynamic solubility values. This data is fundamental for optimizing synthetic routes, developing effective purification strategies, and ensuring the successful formulation of new chemical entities derived from this versatile intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. 2,6-Dichloro-3-nitropyridine | 16013-85-7 [chemicalbook.com]

- 3. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 2,6-Dichloro-3-methyl-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2,6-dichloro-3-methyl-5-nitropyridine (CAS 58596-88-6)[1][2] as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine core is rendered highly electrophilic by the cumulative electron-withdrawing effects of two chloro substituents, the ring nitrogen, and a powerful nitro group. This guide elucidates the underlying mechanistic principles governing regioselectivity and provides detailed, field-proven protocols for both mono- and di-substitution reactions with common nucleophiles, tailored for researchers in medicinal chemistry and materials science.

Introduction: The Unique Reactivity of a Highly Activated Pyridine

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[3] The pyridine ring, being inherently electron-deficient, is a privileged substrate for these reactions, a reactivity that is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs).[4][5]

The subject of this guide, this compound, represents a uniquely activated system. Its reactivity is governed by several key features:

-

Two Leaving Groups: The chlorine atoms at the C2 and C6 positions are excellent leaving groups for SNAr.[6]

-

Powerful Activation: The nitro group at C5, positioned para to the C2 chloro and ortho to the C6 chloro, strongly activates both sites towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[4][7][8] The pyridine nitrogen further enhances this activation at the C2 and C6 positions.[5][7]

-

Regiochemical Considerations: The methyl group at C3 introduces both electronic and steric factors that can influence the relative reactivity of the C2 and C6 positions, offering opportunities for selective functionalization.

This combination of features makes the title compound a valuable building block for creating diverse molecular architectures.

Mechanism and Regioselectivity: A Predictive Framework

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[6][8] The subsequent rapid expulsion of the chloride leaving group restores aromaticity.

For this compound, nucleophilic attack can occur at either C2 or C6. The regioselectivity is a subtle interplay of electronic and steric effects:

-

Electronic Effects: The nitro group at C5 activates both the ortho (C6) and para (C2) positions. The inductive effect of the nitro group is strongest at the adjacent C6 position, potentially making it more electrophilic.[9]

-

Steric Effects: The methyl group at C3 presents a steric barrier to nucleophiles approaching the C2 position. Bulky nucleophiles are therefore more likely to attack the less hindered C6 position.

In practice, for many common nucleophiles, substitution is often favored at the C6 position due to the reduced steric hindrance. However, this preference can sometimes be overcome or reversed depending on the reaction conditions and the nature of the nucleophile.[9]

Application Protocol 1: Selective Monosubstitution with Amines

Selective monosubstitution is a key transformation, providing a scaffold for further diversification. This protocol details a general method for the mono-amination of this compound, which typically favors substitution at the C6 position.

Objective: To synthesize 2-chloro-6-(amino)-3-methyl-5-nitropyridines.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)[8]

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).

-

Solvent Addition: Add a suitable solvent such as DMF or ethanol (to achieve a concentration of approx. 0.1-0.2 M).

-

Reagent Addition: Add the amine nucleophile (1.1 equiv) to the stirred solution. Follow this with the addition of a base such as K₂CO₃ (1.5 equiv) or TEA (1.2 equiv). The base neutralizes the HCl generated during the reaction.

-

Reaction Execution: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If DMF was used, pour the mixture into ice-water and extract with ethyl acetate (3x). If ethanol was used, the solvent can be removed under reduced pressure before partitioning between water and ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-substituted product.

Illustrative Data:

| Nucleophile | Product Position | Typical Conditions | Yield (%) |

| Morpholine | C6 | K₂CO₃, DMF, 80 °C, 3h | 85-95% |

| Aniline | C6 | TEA, EtOH, Reflux, 5h | 70-80% |

| Benzylamine | C6 | K₂CO₃, DMF, 60 °C, 4h | 80-90% |

Note: Yields are illustrative, based on reactions with analogous activated dichloropyridines, and may vary.[10]

Application Protocol 2: Disubstitution with Alkoxides

Driving the reaction to completion to replace both chlorine atoms requires more forcing conditions or more reactive nucleophiles. This protocol describes the synthesis of 2,6-dialkoxy-3-methyl-5-nitropyridine.

Objective: To synthesize 2,6-dialkoxy-3-methyl-5-nitropyridines.

Materials:

-

This compound

-

Alcohol (e.g., Methanol, Ethanol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal (Na)

-

Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent

-

Saturated ammonium chloride (NH₄Cl) solution

Step-by-Step Protocol:

-

Nucleophile Preparation: In a separate, dry flask under an inert atmosphere (N₂ or Ar), carefully add sodium hydride (2.5 equiv) to the anhydrous alcohol (used as solvent) at 0 °C. Caution: NaH reacts violently with water and generates flammable H₂ gas. Allow the mixture to stir until the evolution of gas ceases, indicating the formation of the sodium alkoxide.

-

Reaction Setup: In the main reaction flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF or the corresponding alcohol.

-

Nucleophile Addition: Slowly add the freshly prepared sodium alkoxide solution to the solution of the pyridine substrate at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature or gently heat to reflux (e.g., 50-65 °C) to drive the reaction to completion. Monitor by TLC.

-

Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the pure di-substituted product.

Troubleshooting and Key Considerations

-

Low Yield: Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH. Increase reaction temperature or time if starting material persists. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO generally accelerate SNAr reactions.[5]

-

Mixture of Products: In monosubstitution, a mixture of C2 and C6 isomers may form. Purification by chromatography is essential. To improve selectivity, consider using a bulkier nucleophile to favor attack at the less hindered C6 position.

-

Second Substitution Difficulty: The first substitution introduces an electron-donating group (e.g., amino or alkoxy), which deactivates the ring towards the second SNAr reaction.[6] More forcing conditions (higher temperature, stronger base, excess nucleophile) are required for di-substitution.

Conclusion

This compound is a highly activated and versatile building block for synthetic chemistry. The predictable nature of its SNAr reactions, governed by the strong activating effect of the nitro group and the pyridine nitrogen, allows for the controlled introduction of a wide range of functionalities. By carefully selecting nucleophiles and reaction conditions, researchers can achieve selective mono- or di-substitution, providing access to a rich diversity of complex pyridine derivatives for applications in drug discovery and materials science.

References

- 1. This compound [xieshichem.com]

- 2. This compound | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Reaction Examples [cdb.ics.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Leveraging 2,6-Dichloro-3-methyl-5-nitropyridine for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key challenge in this field is the design of scaffolds that allow for precise, modular, and efficient synthesis to explore the chemical space around the kinase active site.

This guide focuses on 2,6-dichloro-3-methyl-5-nitropyridine , a highly functionalized heterocyclic building block poised for significant utility in kinase inhibitor synthesis. Its architecture, featuring two differentially reactive chlorine atoms activated by an electron-withdrawing nitro group, provides a robust platform for sequential and regioselective chemical modifications.[2][3] The presence of a methyl group at the C3 position introduces an additional element of steric and electronic control, which can be strategically exploited to direct synthetic outcomes.

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals. It will elucidate the underlying chemical principles governing the reactivity of this scaffold and provide detailed, field-proven protocols for its application in the synthesis of complex, drug-like molecules.

Core Chemistry: Understanding Reactivity and Regioselectivity

The synthetic utility of this compound is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the strong electron-withdrawing nitro group at the C5 position. This activation renders the carbon atoms attached to the chlorine leaving groups (C2 and C6) highly electrophilic and susceptible to attack by nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon at either the C2 or C6 position, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized through resonance, particularly by delocalization onto the oxygen atoms of the nitro group. Aromaticity is then restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted product.[4][5]

The Decisive Factor: Regioselectivity

A critical aspect of using this scaffold is controlling which of the two chlorine atoms reacts first. The nitro group at C5 activates both the ortho C6 and ortho C2 positions. However, the C3-methyl group introduces significant steric hindrance around the C2 position.

-

Attack at C6: This position is sterically unencumbered. Nucleophilic attack is kinetically favored, especially with bulky nucleophiles, as the transition state energy is lower.

-

Attack at C2: This position is sterically shielded by the adjacent methyl group. Attack here is significantly slower and generally requires smaller nucleophiles or more forcing reaction conditions.

This predictable regioselectivity is the cornerstone of its strategic use, allowing for the sequential introduction of different functionalities. The first substitution almost invariably occurs at the C6 position under standard conditions.[6]

General Synthetic Workflow for Kinase Inhibitor Construction

A common strategy for building kinase inhibitors involves creating a core scaffold that presents specific pharmacophores to the enzyme's active site. Using this compound, a robust and modular synthetic route can be executed.

This four-step sequence allows for the introduction of three distinct points of diversity (R¹, R², R³), making it ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloronitropyridine compounds are irritants and potentially toxic.

Protocol 1: Synthesis of this compound